4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 2-methyl-1H-imidazole with an appropriate alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-imidazole: Shares the imidazole ring but lacks the pyrazole structure.
1H-pyrazol-3-amine: Contains the pyrazole ring but lacks the imidazole structure.
4-Methyl-1H-imidazole: Similar imidazole structure but without the pyrazole ring.
Uniqueness
4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system allows for more diverse interactions with biological targets, potentially leading to a broader range of biological activities .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-methyl-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-7-15(13-10(8)11)6-5-14-4-3-12-9(14)2/h3-4,7H,5-6H2,1-2H3,(H2,11,13) |
InChI Key |
PRUBTTOITHVRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCN2C=CN=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.